N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-9-6-7-11-8-4-2-3-5-10-8;;/h2-5,9H,6-7H2,1H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUIRJIPCVAWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=CC=CC=N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of N-methyl ethylenediamine with 2-chloropyridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: N-methyl ethylenediamine and 2-chloropyridine.
Solvent: Ethanol or methanol.
Conditions: Heating to reflux temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The pyridine ring and diamine structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The ethane-1,2-diamine backbone is a common scaffold in coordination and medicinal chemistry. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical Properties
- Solubility : The dihydrochloride salt form (target compound) likely exhibits higher water solubility than neutral analogs like the Schiff bases in .
- Thermal Stability : Melting points and thermal data are unreported for the target compound, but analogs such as Thenyldiamine Hydrochloride () may have higher stability due to aromatic rings.
Biological Activity
N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride (CAS No. 193473-63-1) is a chemical compound with a unique structure that includes a pyridine ring and a diamine moiety. This compound has garnered interest in various fields due to its biological activity, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C8H15Cl2N3
- Molecular Weight : 208.13 g/mol
- Structure : Contains a pyridine ring and two amine groups, contributing to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby affecting various biochemical pathways. The presence of the pyridine ring enhances its binding affinity due to π-stacking interactions and hydrogen bonding capabilities .
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer applications. It has been evaluated for its cytotoxic effects against various cancer cell lines, including malignant melanoma cells (A375). The compound exhibited significant antiproliferative activity with an IC50 value lower than 10 μM, indicating potent cytotoxicity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | <10 | A375 (melanoma) |
| Cisplatin | ~10 | A375 (melanoma) |
The mechanism by which it exerts these effects may involve the induction of apoptosis and inhibition of cell cycle progression, although further studies are needed to elucidate the specific pathways involved.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation .
Case Studies and Research Findings
- Antiproliferative Studies : A study conducted on Cu(II) and Zn(II) complexes of related compounds showed enhanced cytotoxicity compared to free ligands. This indicates that metal coordination may amplify the biological effects of similar compounds .
- Enzyme Inhibition : The compound has been tested as a potential inhibitor for several enzymes involved in cancer metabolism. It was found to effectively inhibit certain kinases that are crucial for tumor growth and survival .
- Protein Interaction Studies : Binding studies with bovine serum albumin (BSA) demonstrated significant quenching effects, suggesting that this compound can effectively interact with proteins, which may be relevant for its therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride?
- Answer : A common approach involves alkylation of N1-(pyridin-2-yl)ethane-1,2-diamine with methylating agents (e.g., methyl iodide or bromoethane derivatives) under basic conditions. For example, in analogous syntheses, THF and ethanol mixtures are used as solvents, with reaction times ranging from 1–2 hours at room temperature after initial cooling . Post-synthesis, purification via recrystallization (e.g., from methanol) and characterization by NMR, mass spectrometry, and X-ray crystallography are critical to confirm structure and purity.
Q. How should researchers handle safety concerns during experimental work with this compound?
- Answer : While direct safety data for this compound are limited, structurally similar diamines (e.g., N1,N1'-(ethane-1,2-diyl)bis(N2-(2-aminoethyl)ethane-1,2-diamine)) require stringent precautions:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols.
- First aid : Immediate flushing with water for skin/eye exposure and medical consultation for ingestion .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Answer :
- NMR spectroscopy : To confirm methyl and pyridyl substituents via characteristic proton shifts (e.g., pyridin-2-yl protons at δ ~8.5 ppm).
- X-ray crystallography : Resolves bond lengths, angles, and coordination geometry (e.g., τ parameter analysis for metal complexes, as seen in analogous zinc complexes with τ = 0.42 indicating distorted square pyramidal geometry) .
- Elemental analysis : Validates stoichiometry, particularly for hydrochloride salts.
Advanced Research Questions
Q. How does the compound’s coordination behavior compare in transition metal complexes?
- Answer : The diamine moiety acts as a tridentate ligand, coordinating via pyridyl and amine nitrogen atoms. For example, in zinc(II) complexes, the ligand adopts a distorted geometry with bond lengths of Zn–N(pyridyl) ≈ 2.05 Å and Zn–N(amine) ≈ 2.15 Å. Hydrogen-bonding interactions (e.g., N–H⋯Cl) further stabilize dimeric structures, as observed in crystallographic studies . Such insights guide the design of catalysts or bioactive metal complexes.
Q. What experimental strategies optimize yield in multi-step syntheses involving this compound?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Temperature control : Gradual heating (e.g., reflux in methanol) prevents decomposition of heat-sensitive intermediates.
- Catalysis : Use of anhydrous ZnCl₂ or similar Lewis acids improves reaction efficiency in Schiff base formations, as demonstrated in related syntheses .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Answer : Discrepancies in bond angles or τ parameters (e.g., deviations from ideal geometries) may arise from crystal packing effects or solvent interactions. To address this:
- High-resolution data collection : Use synchrotron sources for improved accuracy.
- Computational modeling : Compare experimental data with DFT-optimized structures to identify distortions caused by intermolecular forces .
Q. What role does this compound play in medicinal chemistry research?
- Answer : It serves as a precursor for DPP-IV inhibitors and Schiff base ligands with antimicrobial or anticancer activity. For instance, derivatives like (2S,4S)-4-fluoro-1-{N-[2-(pyridin-2-ylamino)ethyl]glycyl}pyrrolidine-2-carbonitrile dihydrochloride have been synthesized via coupling reactions, highlighting its utility in drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
